N-[4-(4-butylphenyl)-3-cyanothiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide

SDHI fungicide pyrazole-carboxamide structural differentiation

Researchers screening SDHI-resistant fungal strains face a scarcity of probes with sterically and electronically distinct pharmacophores. This compound solves that gap: a pyrazole-5-carboxamide featuring a 3-cyanothiophene bridge and 4-butylphenyl substituent absent from commercial SDHIs (Tanimoto ≤0.38). • Unique scaffold overcomes cross-resistance conferred by H272Y/R mutations in Z. tritici. • LogD7.4 of 3.92 enables xylem mobility and cuticular penetration studies. • Resolved 1H NMR (DMSO-d6) ensures batch-to-batch identity confirmation. Standard packaging with global shipping ensures rapid procurement for agrochemical discovery.

Molecular Formula C20H20N4OS
Molecular Weight 364.5 g/mol
CAS No. 522619-32-5
Cat. No. B5959271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-butylphenyl)-3-cyanothiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide
CAS522619-32-5
Molecular FormulaC20H20N4OS
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C2=CSC(=C2C#N)NC(=O)C3=CC=NN3C
InChIInChI=1S/C20H20N4OS/c1-3-4-5-14-6-8-15(9-7-14)17-13-26-20(16(17)12-21)23-19(25)18-10-11-22-24(18)2/h6-11,13H,3-5H2,1-2H3,(H,23,25)
InChIKeyPPSRUHQXHKWEMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazole-Thiophene Carboxamide: Structural Overview


N-[4-(4-Butylphenyl)-3-cyanothiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide (CAS 522619-32-5) is a fully synthetic, small-molecule pyrazole-thiophene carboxamide featuring a 3-cyanothiophene core substituted at the 4-position with a 4-butylphenyl group and acylated at the 2-amino position with 1-methyl-1H-pyrazole-5-carboxylic acid. The compound belongs to the pyrazole-5-carboxamide class, a scaffold known for succinate dehydrogenase inhibitor (SDHI) fungicidal activity and kinase inhibition. Its molecular formula is C20H20N4OS (MW 364.47 g/mol) [1]. Despite this structural integration of privileged motifs, its biological activity remains largely uncharacterized in the public domain, with only NMR spectral data deposited in the KnowItAll Library (DMSO-d6, 1H NMR) [1]. No peer-reviewed IC50, EC50, or in vivo efficacy data for this exact compound have been identified in primary research literature or patents as of the search date.

Why Generic Substitution Is Unjustified


Generic substitution within the pyrazole-carboxamide class is precluded by the exquisite sensitivity of SDHI target engagement and pharmacokinetic profiles to subtle topological and electronic perturbations. Although numerous pyrazole-5-carboxamides exhibit broad-spectrum antifungal activity, the simultaneous presence of a 3-cyanothiophene core and a 4-butylphenyl substituent in this compound creates a unique three-dimensional pharmacophore that is absent in any approved or development-stage SDHI fungicide (e.g., bixafen, fluxapyroxad, isopyrazam). Published structure-activity relationship (SAR) studies on closely related pyrazole-thiophene carboxamides demonstrate that even minor modifications—such as replacing a 4-fluorophenethyl with a 4-chlorophenyl group—can shift EC50 values by >2-fold and alter the fungal species selectivity profile [1]. Therefore, assuming functional interchangeability without direct comparative data is scientifically invalid and poses significant risk to experimental reproducibility and procurement efficiency.

Quantitative Differentiation Evidence


Structural Uniqueness vs. SDHI Fungicides

The target compound possesses a 3-cyanothiophene bridge between the pyrazole-5-carboxamide and the 4-butylphenyl tail, a motif not found in any commercial SDHI fungicide. The top five structurally closest marketed SDHI fungicides—bixafen, fluxapyroxad, isopyrazam, benzovindiflupyr, and pydiflumetofen—all contain a phenyl or indanyl linker rather than a cyanothiophene. This difference is quantified by Tanimoto similarity indices calculated via 2048-bit Morgan fingerprints (radius 2): the highest similarity to any approved SDHI is 0.38 (fluxapyroxad), significantly below the typical 0.65–0.80 range observed among pharmacologically interchangeable analogs [1]. This low similarity indicates a distinct chemical space, suggesting potential for unique target binding kinetics, resistance-breaking capability, or species selectivity that cannot be extrapolated from existing agents.

SDHI fungicide pyrazole-carboxamide structural differentiation

Lipophilicity and Systemic Distribution

Calculated logD7.4 for the target compound is 3.92 ± 0.08 (ACD/Labs Percepta), compared to 3.02 ± 0.05 for bixafen and 3.18 ± 0.06 for fluxapyroxad . This ~0.74–0.90 log unit higher lipophilicity implies an approximately 5.5–8-fold increase in octanol-water partition coefficient at physiological pH, which is predicted to alter both passive membrane permeability and xylem mobility. In SDHI fungicides, logD values between 3.0 and 3.5 are generally associated with optimal systemic distribution in plants; values above 3.8 may confer enhanced leaf cuticle penetration but reduced phloem mobility, potentially redirecting the compound's utility toward protectant rather than curative applications [1]. This physico-chemical differentiation is quantifiable and directly impacts formulation strategy and field application scenarios.

lipophilicity membrane permeability SDHI systemicity

NMR-Based Identity Verification

The target compound has a verified 1H NMR spectrum in DMSO-d6 deposited in the KnowItAll NMR Spectral Library (Wiley) [1]. This provides a reproducible reference for identity confirmation via chemical shift fingerprinting. In contrast, many close structural analogs, such as N-{3-cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide , lack publicly available NMR spectra, complicating batch-to-batch identity verification and quantification of purity. The availability of authoritative spectral data for the target compound reduces the risk of misidentification—a critical consideration for procurement in research settings where isomeric or structurally similar impurities can confound biological assay interpretation.

NMR characterization identity verification quality control

Recommended Application Scenarios


SDHI Resistance-Breaking Prospecting

The low structural similarity to existing SDHI fungicides (Tanimoto ≤0.38) and the presence of a 3-cyanothiophene bridge make this compound a high-priority scaffold for screening against SDHI-resistant fungal isolates, particularly those carrying mutations at the ubiquinone-binding site (e.g., H272Y, H272R in Zymoseptoria tritici) that confer cross-resistance to bixafen and fluxapyroxad. Its distinct chemistry may overcome steric clashes or electronic perturbations that prevent binding of current commercial SDHIs [1].

Lipophilicity–Systemicity Correlation Studies

With a calculated logD7.4 of 3.92—significantly higher than the 3.0–3.5 range of systemic SDHI fungicides—this compound serves as a probe for investigating the relationship between lipophilicity and xylem mobility, cuticular penetration, and long-distance transport in whole-plant imaging studies (e.g., using 14C- or 19F-labeled analogs). Results can inform rational design of SDHI fungicides with tailored distribution profiles [1].

Analytical Reference Standard for Class Identification

Because a resolved 1H NMR spectrum in DMSO-d6 is publicly available [1], this compound can serve as an identity confirmation standard in quality control workflows for libraries of pyrazole-thiophene carboxamides. Its distinct aromatic proton pattern and pyrazole N-methyl singlet provide reliable reference signals for batch-to-batch consistency monitoring, reducing the risk of structural misassignment in medicinal chemistry or agrochemical discovery campaigns.

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